Product packaging for Methyl 3-hydroxythiophene-2-carboxylate(Cat. No.:CAS No. 5118-06-9)

Methyl 3-hydroxythiophene-2-carboxylate

Cat. No.: B147631
CAS No.: 5118-06-9
M. Wt: 158.18 g/mol
InChI Key: SEMVRXMFCHXUMD-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Medicinal Chemistry and Materials Science

The importance of thiophene heterocycles is underscored by their presence in numerous commercially available drugs, including the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid. nih.govencyclopedia.pub The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between the drug molecule and its biological target. nih.gov This adaptability makes thiophene derivatives a focal point in the quest for novel therapeutic agents. cognizancejournal.com

Beyond their medicinal applications, thiophene-based materials are integral to the advancement of materials science. researchgate.net Thiophene polymers, in particular, are known for their conductive properties, making them valuable in the development of organic electronics such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. researchgate.netscientific.net The ability to fine-tune the electronic and optical properties of these materials through chemical synthesis allows for the creation of tailored components for a variety of technological applications. researchgate.netfrontiersin.org

Thiophene derivatives exhibit a remarkable array of biological activities, which has been a driving force for their extensive investigation. nih.govencyclopedia.pub These activities are diverse, ranging from combating infectious diseases to treating chronic inflammatory conditions and cancer. nih.govnih.gov The specific biological effect of a thiophene derivative is highly dependent on the nature and position of the substituents on the thiophene ring. nih.gov This structure-activity relationship is a key area of research in the development of new and more effective therapeutic agents. nih.govnih.gov The wide-ranging pharmacological potential of thiophenes includes antimicrobial, anticancer, anti-inflammatory, antituberculosis, and enzyme-inhibiting properties. encyclopedia.pubmdpi.comresearchgate.net

Thiophene derivatives have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi. nih.govnih.gov Their antimicrobial potential is a critical area of research, especially with the rise of drug-resistant infections. frontiersin.org For instance, certain thiophene-based heterocycles have shown notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. tandfonline.comnih.gov One study highlighted a spiro–indoline–oxadiazole derivative with potent activity against Clostridium difficile, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/ml. tandfonline.comnih.gov Other research has identified thiophene compounds that are effective against colistin-resistant Acinetobacter baumannii and E. coli, with MIC₅₀ values between 8 and 32 mg/L. frontiersin.org

CompoundTarget OrganismActivity (MIC)Reference
Spiro–indoline–oxadiazole derivativeClostridium difficile2-4 μg/ml tandfonline.comnih.gov
Thiophene derivative 4Colistin-Resistant A. baumannii16 mg/L (MIC₅₀) frontiersin.org
Thiophene derivative 4Colistin-Resistant E. coli8 mg/L (MIC₅₀) frontiersin.org
Thiophene derivative 5Colistin-Resistant A. baumannii16 mg/L (MIC₅₀) frontiersin.org
Thiophene derivative 8Colistin-Resistant A. baumannii32 mg/L (MIC₅₀) frontiersin.org

The development of thiophene-based anticancer agents is a highly active area of research. nih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of signaling pathways involved in cancer progression, induction of apoptosis, and inhibition of enzymes like topoisomerase and tyrosine kinase. nih.govnih.gov The anticancer activity of thiophene derivatives is often dependent on the specific substitutions on the thiophene ring, which influence their interaction with cancer-specific protein targets. nih.gov For example, a series of thiophene derivatives were evaluated for their cytotoxicity against HepG2 and SMMC-7721 human liver cancer cell lines, with some compounds showing significant anti-tumor activities. mdpi.com Another study identified a thiophene derivative, compound 480, with low IC₅₀ values of 12.61 μg/mL in HeLa cells and 33.42 μg/mL in Hep G2 cells. acs.org

CompoundCell LineActivity (IC₅₀)Reference
Compound 480HeLa12.61 μg/mL acs.org
Compound 480Hep G233.42 μg/mL acs.org
Compound 471HeLa23.79 μg/mL acs.org
Compound 471Hep G213.34 μg/mL acs.org

Thiophene derivatives are recognized for their anti-inflammatory properties, with some compounds being used clinically as NSAIDs. nih.govresearchgate.net A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory process. nih.govresearchgate.net The commercial drugs Tinoridine and Tiaprofenic acid, both containing a thiophene moiety, function by inhibiting COX enzymes. nih.govencyclopedia.pub Research has shown that the presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy (B1213986) groups, on the thiophene scaffold can be important for anti-inflammatory activity. nih.govresearchgate.net For instance, one thiophene derivative demonstrated inhibitory activity against the 5-LOX enzyme with an IC₅₀ of 29.2 µM. nih.gov

CompoundTarget EnzymeActivity (IC₅₀)Reference
Compound 15-lipoxygenase (5-LOX)29.2 µM nih.gov
Compound 2COX/LOX6.0 µM researchgate.net
Compound 3COX/LOX6.6 µM researchgate.net

In the search for new treatments for tuberculosis (TB), thiophene derivatives have emerged as promising candidates. jmpas.com Some of these compounds have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov A novel class of thiophene compounds was found to kill M. tuberculosis by inhibiting Pks13, an enzyme essential for mycolic acid biosynthesis. nih.gov Two compounds from this class, TP2 and TP4, had MIC values ranging from 0.5 μM to 1.0 μM and were equally effective against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov Another study reported on benzo[b]thiophene derivatives that were effective against both active and dormant mycobacteria, with some compounds showing MICs as low as 0.56–0.62 μg/mL against M. bovis BCG. nih.govacs.org

CompoundTarget OrganismActivity (MIC)Reference
TP2M. tuberculosis H37Rv0.5-1.0 μM nih.gov
TP4M. tuberculosis H37Rv0.5-1.0 μM nih.gov
Compound 8cM. bovis BCG (dormant)0.60 μg/mL nih.govacs.org
Compound 8gM. bovis BCG (dormant)0.61 μg/mL nih.govacs.org

The ability of thiophene derivatives to inhibit specific enzymes is a cornerstone of their therapeutic utility. nih.govresearchgate.net This inhibitory action is not limited to the enzymes involved in inflammation and cancer but extends to a variety of other biological targets. For example, thiophene-based compounds have been developed as inhibitors of neuraminidase, an enzyme crucial for the replication of the influenza virus. nih.gov In one study, a novel thiophene derivative, compound 4b, exhibited potent inhibitory activity against neuraminidase with an IC₅₀ of 0.03 μM, which was more potent than the positive control, oseltamivir (B103847) carboxylate. nih.gov This broad capacity for enzyme inhibition highlights the versatility of the thiophene scaffold in designing targeted therapeutic agents. nih.gov

Applications in Functional Materials

The unique optical and electronic properties of thiophene derivatives have led to their widespread use in the development of advanced functional materials. researchgate.netontosight.ai These materials are utilized in a range of applications, from light-emitting diodes to solar cells. researchgate.net

Thiophene derivatives are prominent in the field of luminescent materials. Oxidized thiophenes, such as those containing thiophene-S-oxide (TO) or thiophene-S, S-dioxide (TDO) units, show great potential as fluorescent materials. researchgate.net For instance, TO-incorporated ladder-type molecules exhibit strong and bathochromic (red-shifted) fluorescence in both solution and film states. researchgate.net Furthermore, introducing thiophene units into polymer chains, like in polypyrrole-thiophene derivatives, can enhance fluorescence properties, creating materials that emit blue or green light under UV excitation. bohrium.com Thiophene derivatives have also been used as ligands to passivate surface defects on nanocrystals, significantly enhancing their photoluminescence quantum yield. frontiersin.org The optical and redox features of thiophene-based compounds can be finely tuned by substituting the core structure with different electron-rich or electron-poor fragments, making them versatile for various optoelectronic applications. researchgate.net

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. nih.gov Thiophene derivatives are actively studied for these properties due to the delocalization of π-electrons in their conjugated systems. nih.gov Highly polar phenylethenylthiophene derivatives have been prepared to create efficient materials for second harmonic generation (SHG). rsc.org The incorporation of thiophene units into copolymers, particularly when functionalized with chromophores like Disperse Red 19, can significantly enhance the third-order NLO response. researchgate.net Even a small incorporation of a thiophene-chromophore unit can increase the third-order nonlinear electric susceptibility of thin films by nearly 60%. researchgate.net Theoretical and experimental studies on various thiophene-based polymers and chromophores confirm their potential as robust NLO materials. researchgate.netumons.ac.be

The ability to efficiently transport charge is a key feature of thiophene-based materials, making them suitable for use as organic semiconductors. scielo.br The introduction of heteroatoms like sulfur into large conjugated π-electron systems can modify the electronic structure and intermolecular interactions, thereby modulating the material's physicochemical properties. scielo.br Studies on coronene (B32277) derivatives with fused thiophene rings have shown that the number and position of the thiophene units can determine whether the material is better suited for electron transport (n-type) or hole transport (p-type). scielo.br For example, a coronene derivative with one thiophene ring was found to be a candidate for an n-type semiconductor, while a derivative with two thiophene rings was more suitable as a p-type semiconductor. scielo.br Polythiophene, a polymer composed of linked thiophene units, becomes electrically conductive upon partial oxidation. wikipedia.org

Thiophene derivatives are key components in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). mdpi.com Incorporating fused-thiophene units into organic sensitizers has several advantages, including a red-shift of the intramolecular charge transfer band and the ability to tune the frontier molecular energy levels, which improves photovoltaic performance and stability. mdpi.com Polythiophene and its derivatives are particularly noted for their potential in all-polymer solar cells due to their cost-effectiveness and scalability. rsc.org The versatility and excellent optical and electrical properties of compounds like 2-methyl-5-propylthiophene (B14683469) also suggest their potential application in photovoltaic devices. ontosight.ai

Methyl 3-hydroxythiophene-2-carboxylate as a Key Intermediate in Organic Synthesis

This compound is a valuable building block in organic chemistry. lookchem.comelectronicsandbooks.com Its structure, featuring a thiophene ring with hydroxyl and methyl ester functional groups, allows it to serve as a versatile starting material for synthesizing a wide range of more complex molecules. lookchem.comelectronicsandbooks.com

The compound is recognized as a key intermediate for producing various pharmaceutical and agrochemical products. lookchem.commdpi.com For example, it is a reactant in the synthesis of nitro-products and serves as a precursor for creating 3-hydroxythiophene derivatives. lookchem.comelectronicsandbooks.comnih.gov Synthetic strategies have been developed to produce thiophene-2-carboxamide derivatives, which have applications in medicinal chemistry, starting from related 3-hydroxythiophene precursors. nih.govresearchgate.net The Fiesselmann-type synthesis is one method used to produce methyl-5-aryl-3-hydroxythiophene-2-carboxylates. researchgate.net Furthermore, its chemical reactivity makes it a suitable starting material for preparing mono- and di-alkyl ethers of thiotetronic acids. electronicsandbooks.com Its utility extends to the creation of halogenated 2-thiophenecarboxylic acid derivatives, which are themselves important building blocks for new families of insecticides. beilstein-journals.org

Data Tables

Table 1: Applications of Thiophene Derivatives in Functional Materials This table is interactive and can be sorted by clicking on the headers.

Application Area Specific Use Key Property
DNA Recognition Selective binding to G•C base pairs Sigma-hole interaction
Luminescence Organic Light-Emitting Diodes (OLEDs) Fluorescence, Phosphorescence
Non-linear Optics Second Harmonic Generation (SHG) High molecular hyperpolarizability
Electronics Organic Field-Effect Transistors (OFETs) Charge carrier mobility (n-type/p-type)

| Photovoltaics | Dye-Sensitized Solar Cells (DSSCs) | Light absorption, energy level tuning |

Table 2: Properties of this compound This table summarizes key identifiers and physical properties of the compound.

Property Value
CAS Number 5118-06-9
Molecular Formula C₆H₆O₃S
Molecular Weight 158.18 g/mol
Appearance White to light yellow crystal powder
Melting Point 38-43 °C

| Role | Key intermediate in organic synthesis |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3S B147631 Methyl 3-hydroxythiophene-2-carboxylate CAS No. 5118-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMVRXMFCHXUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342368
Record name Methyl 3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-06-9
Record name Methyl 3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-thiophene-2-carboxylic acid methyl ester
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Synthetic Methodologies for Methyl 3 Hydroxythiophene 2 Carboxylate

Established Synthetic Routes

Established methods for the synthesis of Methyl 3-hydroxythiophene-2-carboxylate primarily involve cyclization and condensation reactions. These routes have been foundational in accessing this important heterocyclic compound.

Cyclization of Methylthioglycolate and Methyl-2-chloroacrylate in Methanolic Sodium Methoxide (B1231860)

A well-documented and efficient method for the synthesis of this compound is the cyclization reaction between Methylthioglycolate and Methyl-2-chloroacrylate. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide in methanol (B129727).

The reaction proceeds by the initial deprotonation of Methylthioglycolate by sodium methoxide, forming a thiolate anion. This nucleophilic thiolate then attacks the double bond of Methyl-2-chloroacrylate in a Michael addition. Subsequent intramolecular condensation and elimination of chloride and methoxide ions lead to the formation of the thiophene (B33073) ring. The final product, this compound, is obtained after acidification of the reaction mixture.

A detailed experimental procedure involves adding a solution of Methylthioglycolate in methanol to a solution of sodium in methanol while cooling. A solution of Methyl-2-chloroacrylate in methanol is then added at a controlled rate to manage the reaction temperature. mdpi.com

A closely related synthesis, utilizing Methyl 3-methoxyacrylate in place of Methyl-2-chloroacrylate, has been reported to proceed with high efficiency. In a continuous reactor setup, this alternative method has achieved a high yield, demonstrating the robustness of this synthetic approach. The reaction conditions and yield for this analogous reaction are summarized in the table below.

ReactantsBase/SolventTemperaturePressureResidence TimeYield
Methyl thioglycolate, Methyl 3-methoxyacrylate30% Sodium methoxide in methanol100 °C1.0 - 2.0 MPa1 hour88.2%

Reactions with Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates

Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates are reactive intermediates that are closely related to this compound. These compounds can be synthesized from this compound through halogenation. For instance, treatment with sulfuryl chloride in chloroform (B151607) at room temperature yields the corresponding 2-chloro-3-oxo derivative. rsc.org

These α,β-unsaturated cyclic ketones are susceptible to nucleophilic attack. They undergo 1,4-addition of alcohols at room temperature, even without a basic catalyst. This reaction is followed by the spontaneous elimination of hydrogen chloride to yield thiophene-2,4-diols. rsc.org While this demonstrates the reactivity of these chloro-oxo compounds, a direct conversion of Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates back to this compound is not a commonly reported synthetic route. The primary utility of these intermediates lies in their further reaction to produce other substituted thiophene derivatives. rsc.org

Condensation of 1,3-C,C-Dielectrophilic Substrates and Alkyl Thioglycolates

The condensation of substrates with 1,3-dielectrophilic character with alkyl thioglycolates represents a fundamental approach to constructing the thiophene ring of this compound. A prominent example of this strategy is the Fiesselmann thiophene synthesis. This reaction allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters, which act as the 1,3-dielectrophilic component, and thioglycolic acid or its esters in the presence of a base. thieme-connect.com

The mechanism of the Fiesselmann synthesis involves the initial deprotonation of the thioglycolate, which then undergoes a nucleophilic attack on one of the sp-hybridized carbons of the acetylenic ester. A subsequent intramolecular cyclization via attack of the resulting enolate on the ester carbonyl, followed by elimination, leads to the formation of the 3-hydroxythiophene ring system. sigmaaldrich.com

Variations of the Fiesselmann synthesis have expanded its utility. For instance, using a cyclic β-ketoester as the 1,3-dielectrophilic substrate in reaction with thioglycolic acid can also yield bicyclic 3-hydroxythiophene derivatives. thieme-connect.comsigmaaldrich.com The choice of base and reaction conditions can influence the outcome of the reaction, with common bases including potassium hydroxide (B78521) and sodium alcoholates. thieme-connect.com

Meerwein Reaction with Methyl 2-chloroacrylate (B1238316) and Arenediazonium Salts

The Meerwein arylation offers a pathway to substituted 3-hydroxythiophenes utilizing Methyl 2-chloroacrylate and arenediazonium salts. In this reaction, Methyl 3-aryl-2-bromo-2-chloropropanoates are first prepared through the Meerwein reaction of Methyl 2-chloroacrylate with various arenediazonium salts, catalyzed by copper(II) bromide. thieme-connect.com

These resulting propanoate derivatives serve as versatile starting materials. They can then be reacted with substituted methanethiols to construct the substituted 3-hydroxythiophene ring. This two-step sequence provides access to a range of 2-substituted 5-aryl-3-hydroxythiophenes that are not readily accessible through other synthetic routes. The wide availability of anilines and thiols allows for significant structural diversity in the final products. thieme-connect.com

Advanced Synthetic Strategies and Catalytic Approaches

More recent developments in the synthesis of thiophene derivatives have focused on improving efficiency, sustainability, and the ability to introduce complex functionalities. These advanced strategies often employ novel catalytic systems or avoid the use of transition metals altogether.

Transition-Metal-Free Cyclization

In the pursuit of more environmentally benign synthetic methods, transition-metal-free cyclization reactions for the formation of thiophenes have gained attention. One such strategy involves the cyclization of 4-en-1-yn-3-yl acetates to produce 2,4-disubstituted thiophenes. mdpi.com

This method proceeds through the in-situ formation of a (Z)-2-en-4-yne-1-thiolate derivative. This intermediate is generated by an allylic nucleophilic substitution of the acetate (B1210297) with a sulfur source, such as potassium thioacetate (B1230152) (KSAc), followed by a base-promoted deacylation. The resulting thiolate then undergoes a 5-exo-dig cyclization, followed by aromatization, to yield the thiophene product. This approach avoids the use of transition metals, which can be advantageous in terms of cost, toxicity, and product purification. mdpi.com While this specific example leads to 2,4-disubstituted thiophenes, it illustrates the potential of transition-metal-free strategies for the synthesis of the thiophene core structure found in this compound.

DABCO-Catalyzed Multi-component Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as an effective and versatile catalyst in organic synthesis, particularly in multi-component reactions (MCRs) for the construction of heterocyclic systems. While a direct, detailed report on the DABCO-catalyzed multi-component synthesis specifically for this compound is not extensively documented, the principles can be extrapolated from its successful application in the synthesis of structurally related thiophene derivatives, such as 2-aminothiophenes. jocpr.comresearchgate.net

The catalytic action of DABCO in these reactions is primarily as a nucleophilic and basic catalyst. In a hypothetical multi-component approach to this compound, the reaction would likely involve a Michael addition and a subsequent intramolecular condensation/cyclization. The reactants would typically include a source of the thiophene sulfur atom (like elemental sulfur or a mercapto-functionalized compound), a C2-C3 building block, and the carboxylate-containing fragment.

A plausible reaction mechanism, analogous to the Gewald reaction for 2-aminothiophenes, would involve the following steps:

Base-catalyzed condensation: DABCO would act as a base to deprotonate an active methylene (B1212753) compound, facilitating a Knoevenagel or similar condensation with an appropriate carbonyl compound.

Michael Addition: The resulting intermediate would then undergo a Michael addition with a sulfur-containing reactant.

Intramolecular Cyclization and Tautomerization: The final step would be an intramolecular cyclization to form the thiophene ring, followed by tautomerization to yield the 3-hydroxythiophene core.

The use of DABCO offers several advantages, including its non-toxic nature, commercial availability, and effectiveness in promoting reactions under mild conditions. dbuniversity.ac.in

Table 1: Key Features of a Hypothetical DABCO-Catalyzed Multi-component Synthesis
ComponentPlausible ReactantsRole in Reaction
CatalystDABCO (1,4-Diazabicyclo[2.2.2]octane)Base catalyst to facilitate condensation and cyclization
Sulfur SourceMethyl thioglycolateProvides the sulfur atom and part of the thiophene backbone
C2 Building BlockMethyl propiolate or Methyl 2-chloroacrylateProvides the remaining carbon atoms for the thiophene ring
SolventPolar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., Methanol, Ethanol)To dissolve reactants and facilitate the reaction

Optimization of Reaction Conditions for Yield Enhancement

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while ensuring the process is efficient and economical. For the synthesis of this compound, several parameters can be adjusted. While specific optimization studies for a DABCO-catalyzed route are not available, data from other synthetic approaches provide valuable insights into the factors influencing the reaction outcome.

A high-yield synthesis of this compound has been reported using sodium methoxide in methanol. chemicalbook.com In this process, methyl thioglycolate and E-3-methoxymethyl acrylate (B77674) are reacted in a continuous reactor at 100 °C, achieving a yield of 88.2%. chemicalbook.com This provides a benchmark for optimizing other synthetic routes.

Key parameters for optimization include:

Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. An optimal loading balances reaction efficiency with cost and potential side reactions. Increasing catalyst concentration generally increases conversion up to a certain point, after which the increase may become marginal. researchgate.net

Solvent: The choice of solvent can influence the solubility of reactants, the reaction rate, and the stability of intermediates. In the synthesis of thiophene derivatives, polar solvents like DMF, DMSO, ethanol, and methanol have been shown to be effective. researchgate.net

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. The reported synthesis at 100 °C suggests that this reaction benefits from heating. chemicalbook.com

Reaction Time: The duration of the reaction needs to be sufficient for the completion of the reaction but not so long as to allow for product degradation or the formation of side products.

Table 2: Reported High-Yield Synthesis Conditions for this compound chemicalbook.com
ParameterConditionOutcome
Reactant 1Methyl thioglycolateYield: 88.2%
Reactant 2E-3-methoxymethyl acrylate
Base/CatalystSodium methoxide
SolventMethanol
Temperature100 °C-
Reaction Time1 hour-
Pressure7500.75 - 15001.5 Torr-

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

Table 1: Predicted ¹H NMR Data for Methyl 3-hydroxythiophene-2-carboxylate

Proton Predicted Chemical Shift (ppm) Multiplicity
Thiophene (B33073) H-4 ~7.1-7.3 d
Thiophene H-5 Varies d
OH ~10.2-10.8 br s
OCH₃ ~3.8-3.9 s

Note: This is predicted data based on a related compound and may not represent the actual experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each of the six carbon atoms. Based on data for related thiophene structures, the carbonyl carbon of the ester group is anticipated to resonate in the downfield region of the spectrum, typically around δ 165–168 ppm. The carbon atoms of the thiophene ring are expected to appear in the aromatic region, generally between δ 125–140 ppm. The methyl carbon of the ester group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O ~165-168
Thiophene C2 Varies
Thiophene C3 Varies
Thiophene C4 ~125-140
Thiophene C5 ~125-140
OCH₃ Varies

Note: This is predicted data based on related compounds and may not represent the actual experimental values.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can provide insights into its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as potential cleavages of the thiophene ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group would likely appear as a strong, sharp band in the range of 1680-1740 cm⁻¹. The C-O stretching of the ester would be observed between 1000-1300 cm⁻¹. Vibrations associated with the thiophene ring, including C-H and C=C stretching, would also be present in the fingerprint region of the spectrum.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
O-H stretch 3200-3600 (broad)
C=O stretch (ester) 1680-1740 (strong)
C-O stretch (ester) 1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The thiophene ring system in this compound constitutes a chromophore that is expected to absorb UV radiation. The presence of the hydroxyl and methoxycarbonyl substituents will influence the wavelength of maximum absorption (λ_max). The UV-Vis spectrum would be useful in confirming the presence of the conjugated system and could be used for quantitative analysis.

X-ray Crystallography

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive understanding of the solid-state conformation of this compound requires detailed crystallographic data. However, at the time of this writing, a complete single-crystal X-ray diffraction study detailing the specific unit cell dimensions, space group, and precise intermolecular contact distances for this compound is not publicly available in the searched scientific literature and crystallographic databases.

For a precise quantitative analysis, experimental data from X-ray crystallography would be necessary to determine parameters such as:

Crystallographic ParameterDescriptionAnticipated Significance
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).Governs the overall shape of the crystal.
Space GroupThe specific symmetry elements present in the crystal.Defines the arrangement of molecules within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the unit cell axes.Determines the size and shape of the repeating unit in the crystal lattice.
ZThe number of molecules per unit cell.Indicates the packing density.

Hydrogen Bonding Networks

The presence of a hydroxyl group as a hydrogen bond donor and the carbonyl oxygen of the ester group as a hydrogen bond acceptor strongly suggests the formation of significant hydrogen bonding networks in the crystal structure of this compound. These networks are fundamental to the stability and physical properties of the solid material.

While the exact geometry and connectivity of these networks remain to be experimentally determined, it is plausible that the molecules arrange themselves to maximize the strength and number of these hydrogen bonds. This could result in the formation of various motifs, such as chains, dimers, or more complex three-dimensional arrays.

A detailed description of the hydrogen bonding network would typically include the following parameters, which would be obtained from a crystallographic study:

Donor (D) — H ··· Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O-H···O=CData Not AvailableData Not AvailableData Not AvailableData Not Available

The strength and directionality of these hydrogen bonds would be the primary determinants of the supramolecular assembly. Further research, specifically the determination of the single-crystal X-ray structure, is required to elucidate the precise nature of these interactions for this compound.

Computational Chemistry and Theoretical Studies

Ab Initio Computational Modeling

Ab initio computational modeling, which is based on first principles of quantum mechanics without the inclusion of experimental data, serves as a fundamental approach for studying molecular systems. While specific ab initio studies focusing solely on Methyl 3-hydroxythiophene-2-carboxylate are not extensively detailed in available literature, this methodology is foundational to the more commonly applied Density Functional Theory (DFT) approaches used for thiophene (B33073) derivatives. For instance, geometry optimization and frequency calculations for novel thiophene derivatives have been successfully performed using methods that are rooted in ab initio principles, providing a strong basis for further computational analysis. tandfonline.com These foundational calculations are crucial for obtaining accurate molecular structures and vibrational frequencies, which are prerequisites for more advanced theoretical investigations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of thiophene derivatives due to its balance of accuracy and computational efficiency. rsc.org DFT calculations are widely used to optimize molecular geometries and to predict a range of quantum chemical properties that govern the behavior of these molecules. nih.gov For example, studies on related thiophene structures have employed the B3LYP/6-311G(d,p) basis set to optimize molecular geometries and perform further analyses of their electronic characteristics. tandfonline.com

DFT calculations provide a wealth of quantum chemical data that helps in understanding the reactivity and stability of molecules. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For instance, DFT studies on various 3-substituted thiophene-2-carboxamide derivatives have shown that the nature of the substituent group significantly influences the HOMO-LUMO gap. nih.gov

Table 1: Quantum Chemical Parameters for Thiophene Derivatives from DFT Studies

Compound Type HOMO (eV) LUMO (eV) Energy Gap (ΔE) Reference
3-amino thiophene-2-carboxamide derivatives High Low Small nih.gov
3-hydroxy thiophene-2-carboxamide derivatives Intermediate Intermediate Intermediate nih.gov
3-methyl thiophene-2-carboxamide derivatives Low High Large nih.gov

This table is interactive and can be sorted by clicking on the column headers.

A significant advantage of DFT studies is the ability to correlate theoretical calculations with experimental data. For thiophene derivatives, calculated bond distances and angles have been shown to agree very well with experimental data obtained from X-ray crystallography. tandfonline.com In one study, the calculated bond distances deviated by as little as 0.025 Å, and bond angles showed a maximum deviation of less than 1.2° from the experimental values, demonstrating the high accuracy of the DFT approach. tandfonline.com This strong correlation validates the computational models and enhances confidence in the predicted electronic and structural properties of the molecules under investigation.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific target, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action. nih.gov For thiophene derivatives, molecular docking simulations have been performed to explore their binding interactions with various biological targets, helping to explain their observed biological activities, such as antimicrobial and antioxidant effects. nih.govnih.gov These studies identify key interactions like hydrogen bonds and π-π stacking between the thiophene derivative and the amino acid residues in the protein's active site. nih.gov

Molecular docking studies are crucial for predicting the binding affinities of compounds to biological targets, often expressed as a docking score. nih.gov These scores help in ranking potential inhibitors and understanding their therapeutic potential. For example, various thiophene-2-carboxamide derivatives were docked with several proteins to investigate their interactions. nih.gov The results revealed that certain derivatives, such as compounds 3b and 3c (3-hydroxy thiophene-2-carboxamide derivatives), showed the highest binding scores with the antioxidant protein target 2AS1. nih.gov These predictions align with experimental findings, where the same class of compounds demonstrated significant antioxidant activity. nih.gov

Table 2: Molecular Docking Results for Thiophene Derivatives with Protein Target 2AS1

Compound Class Representative Compound Binding Score (kcal/mol) Key Interactions Noted Reference
3-hydroxy thiophene-2-carboxamide 3b High Hydrogen bonding, van der Waals nih.gov
3-hydroxy thiophene-2-carboxamide 3c High Hydrogen bonding, van der Waals nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Electrostatic Potential (ESP) Analysis

Electrostatic Potential (ESP) analysis is a valuable computational method for understanding the charge distribution within a molecule. It helps to identify the regions that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. mdpi.com The ESP is mapped onto the molecule's van der Waals surface, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

In a study on Methyl-3-aminothiophene-2-carboxylate, a compound structurally similar to this compound, ESP analysis revealed a significant region of negative potential (a global surface minimum of -32.64 kcal/mol) located at the oxygen atom of the carboxyl group. mdpi.com This indicates that this site is the most favorable for interacting with positively charged species and is the most likely proton acceptor. mdpi.com Such analyses provide critical insights into the non-covalent interactions that govern molecular recognition and binding processes.

Frontier Molecular Orbital (FMO) Analysis

No published studies were found that detail the Frontier Molecular Orbital (FMO) analysis of this compound. Such an analysis would involve calculating the energies and visualizing the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This information is fundamental to predicting the molecule's chemical reactivity, including its susceptibility to nucleophilic or electrophilic attack, and its potential behavior in chemical reactions. Without dedicated DFT or other quantum chemical calculations, the HOMO-LUMO energy gap, which indicates the molecule's kinetic stability, remains undetermined.

Reduced Density Gradient (RDG) Analysis

There is no available literature on the Reduced Density Gradient (RDG) analysis of this compound. RDG analysis is a method used to identify and visualize non-covalent interactions in real space, distinguishing between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. A plot of the RDG versus the electron density signed by the second Hessian eigenvalue would typically reveal and characterize these interactions, but the necessary computational data is absent from current research.

Energy-Framework Analyses for Crystal Packing

Consistent with the lack of crystallographic data, no energy-framework analyses for the crystal packing of this compound have been published. This computational method calculates the interaction energies between pairs of molecules in a crystal structure, breaking them down into electrostatic, dispersion, and repulsion components. The results are often visualized as framework diagrams, highlighting the energetic topology of the crystal and identifying the most significant interactions responsible for its stability. This level of analysis remains unperformed for the title compound.

Advanced Applications and Research Directions

Design and Synthesis of Biologically Active Analogues

The core structure of methyl 3-hydroxythiophene-2-carboxylate is a key building block for creating more complex, biologically active molecules. Researchers utilize its reactive sites to synthesize a variety of analogues, which are then evaluated for therapeutic potential.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the this compound core and assessing the resulting changes in efficacy, researchers can identify key pharmacophoric features required for a desired therapeutic effect.

A notable example of analogue synthesis begins with the use of this compound as a starting material for a series of morpholino thiophenes with anti-tubercular properties. nih.gov A common synthetic route involves an initial Mitsunobu reaction to introduce an ether side chain. nih.govacs.org This is followed by regioselective iodination and subsequent conversion of the ester group to a primary amide. nih.govacs.org Further diversity is introduced through Suzuki or Buchwald cross-coupling reactions, allowing for the attachment of various substituents. nih.govacs.org

The synthesized analogues are then subjected to a battery of tests to assess their biological activity. For anti-tubercular agents, this typically involves determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. acs.org Additionally, properties like microsomal stability are evaluated to predict the compound's metabolic fate in the body. nih.govacs.org

SAR studies on derivatives of this compound have revealed critical insights into the role of various substituents. In the development of anti-tubercular morpholino thiophenes, several key structural modifications were found to significantly impact activity. nih.govacs.org

Primary Amide Modifications: The primary amide group at the C2 position of the thiophene (B33073) ring was found to be crucial for activity. Its removal or replacement with an ester resulted in a loss of anti-tubercular potency, suggesting its importance in target binding or cellular uptake. nih.govacs.org While some modifications, such as the N-cyclobutyl amide, improved microsomal stability, they did so at the cost of reduced activity. nih.gov However, a Weinreb amide and a hydroxamic acid derivative showed a favorable balance of moderate activity and improved stability. nih.gov

Phenyl Ring Substitutions: Modifications to a phenyl group attached to the ether side chain also influenced activity. Para-substitution on the phenyl ring was generally favored. acs.org For instance, a 4-methoxy substitution maintained potency and improved microsomal stability, while a 4-trifluoromethoxy group enhanced both antibacterial activity and stability. acs.org In contrast, polar groups like 4-pyridyl and p-cyanophenyl led to a decrease in activity. acs.org

Core and Side Chain Modifications: Bioisosteric replacement of the central thiophene ring with a phenyl or pyridyl core was explored. nih.gov A 5-morpholino phenyl derivative showed moderate activity and better microsomal stability, and a pyridyl core also significantly improved stability while maintaining moderate potency. nih.gov Changes to the morpholine (B109124) side chain itself, such as creating a bridged or more flexible open-ring structure, generally resulted in a loss of activity. nih.govacs.org

Table 1: Impact of Substituent Modifications on the Activity of Morpholino Thiophene Analogues
Modification AreaSubstituent/ChangeImpact on Anti-tubercular Activity (MIC)Impact on Microsomal Stability
Primary Amide (C2)Removal of amideLoss of activityNot specified
Replacement with esterLoss of activityNot specified
N-cyclobutyl amideDecreased activityImproved
Weinreb amide / Hydroxamic acidModerate activityImproved
Phenyl Ring (para-position)4-methoxyEquipotentImproved
4-trifluoromethoxyImproved activityImproved
4-pyridyl / p-cyanophenylDecreased activityNot specified
Core RingPhenyl replacementModerate activityImproved
Pyridyl replacementModerate activitySignificantly improved
Morpholine Side ChainBridged morpholineDecreased activityNot specified
Open-ring (flexible)Loss of activityNot specified

The versatility of the this compound scaffold allows for its derivatives to be tailored to interact with specific molecular targets, leading to applications in various disease areas.

A significant application of this compound derivatives is in the development of novel anti-tubercular agents. The morpholino thiophene (MOT) series, synthesized from this starting material, has been shown to target QcrB. nih.govacs.org QcrB is a subunit of the menaquinol (B15198786) cytochrome c oxidoreductase, which is part of the electron transport chain essential for oxygen-dependent respiration in Mycobacterium tuberculosis. nih.govacs.org Inhibition of this pathway is a validated strategy for combating tuberculosis, as demonstrated by other QcrB-targeting agents currently in clinical development. nih.gov

Targeting Specific Biological Pathways

Anti-inflammatory Agents

The thiophene ring is a recognized "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit significant anti-inflammatory properties. nih.govresearchgate.netnih.gov Compounds containing the thiophene scaffold are integral to several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, which primarily function by inhibiting cyclooxygenase (COX) enzymes. nih.govresearchgate.netnih.gov

Research into the structure-activity relationships of thiophene-based compounds has highlighted the importance of specific functional groups for their anti-inflammatory effects. The presence of carboxylic acids and esters, such as the methyl ester group in this compound, has been frequently identified as crucial for biological target recognition and activity. researchgate.netnih.gov These functional groups are particularly important for the inhibition of key enzymes in the inflammatory pathway, like COX and lipoxygenase (LOX). researchgate.netnih.gov While many studies focus on a range of substituted thiophenes, the fundamental 3-hydroxythiophene-2-carboxylate core represents a key pharmacophore whose derivatives are actively investigated for their potential to modulate inflammatory responses. nih.govsapub.org

DNA Recognition and Binding

While direct studies on this compound for DNA recognition are not prominent, the thiophene scaffold itself is a key component in molecules designed to bind to DNA. Various derivatives, such as thiophene diamidines and metal complexes of thiophene carboxylates, have been shown to interact with DNA, typically by binding to the minor groove. nih.govnih.gov

For instance, copper(II) complexes incorporating 2-thiophene carboxylate have demonstrated a preference for binding to the DNA minor groove. nih.gov Similarly, diamidine derivatives containing thiophene have been investigated as transcription factor inhibitors due to their ability to recognize and bind to AT-rich sequences within the minor groove. nih.gov These findings suggest that the thiophene carboxylate moiety, the core of this compound, can serve as a foundational structure for developing new DNA-binding agents. The planar nature of the thiophene ring may facilitate its insertion and interaction with the helical structure of DNA. nih.gov

Development of Novel Materials

Precursors for Conjugated Polymers

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems, notably thieno[3,2-b]thiophene (B52689). The thieno[3,2-b]thiophene (TT) unit is a highly sought-after building block in materials science due to its excellent electron-donating properties, good planarity, and rigid structure. sciencepublishinggroup.comresearchgate.net These characteristics make it an ideal component for constructing conjugated polymers used in a variety of organic electronic applications.

Polymers incorporating the TT moiety are utilized as electron donor materials in organic photovoltaics (OPVs), where they have contributed to achieving high power conversion efficiencies. sciencepublishinggroup.com The planarity of the TT unit enhances π-stacking and intermolecular interactions, which facilitates charge transport and improves charge carrier mobility in organic field-effect transistors (OFETs). researchgate.netresearchgate.net Donor-acceptor (D-A) type polymers containing TT units are synthesized for applications ranging from electrochromic devices to anode materials for lithium-ion batteries. researchgate.netsapub.orgnih.gov The synthesis of functionalized TT derivatives often begins with appropriately substituted thiophenes, establishing the role of compounds like this compound as foundational starting materials.

Disperse Dyes for Textiles

The thiophene ring is a key chromophore used in the synthesis of disperse dyes, which are employed for dyeing synthetic fibers like polyester (B1180765). nih.gov While this compound is not directly cited as a dye, its structural analogues, particularly 2-aminothiophene derivatives with a carboxylate group at the 3-position, are common precursors. researchgate.netsapub.org

These aminothiophene carboxylates are diazotized and then coupled with various aromatic or heterocyclic compounds to produce a range of monoazo disperse dyes. researchgate.netsapub.org These dyes can produce hues from light yellow to brown on polyester fabrics and often exhibit good to excellent fastness properties against washing, rubbing, and perspiration. researchgate.netsapub.org The synthesis of 4-arylazo-3-hydroxythiophene dyes, which are structurally very similar to derivatives of this compound, further underscores the utility of this chemical framework in the dye industry. sapub.org The small molecular size and heterocyclic nature of thiophene-based dyes contribute to their good dyeability and sublimation fastness on synthetic textiles. nih.gov

Role as a Synthetic Precursor for Complex Molecules

Synthesis of Thiophenes with Diverse Substituents

The reactivity of the thiophene ring in this compound makes it an excellent and versatile starting material for creating a wide array of more complex, substituted thiophene derivatives. The existing hydroxyl and methyl ester groups can direct subsequent reactions to specific positions on the ring.

One key application is in electrophilic substitution reactions. For example, this compound can be used as a substrate in electrophilic sulfenylation to introduce a methylthio (-SMe) group specifically at the 5-position of the thiophene ring. In this reaction, the hydroxyl group at position 3 acts as a directing group, activating the ring for electrophilic attack. Transition metal-catalyzed C-H functionalization, such as palladium-catalyzed couplings, represents another advanced method to achieve this type of substitution efficiently. Furthermore, related thiophene esters like methyl 3-methylthiophene-2-carboxylate are used as starting points for halogenation reactions, such as bromination, to produce key building blocks for new families of insecticides. ontosight.ai The core structure is also used to synthesize various thiophene-2-carboxamide derivatives by reacting with different amines, leading to molecules with potential antioxidant and antibacterial activities. thermofisher.com

Interactive Data Tables

Table 1: Applications of this compound Derivatives

Application Area Specific Use Key Structural Feature
Medicinal Chemistry Anti-inflammatory Agents Thiophene ester moiety
Medicinal Chemistry DNA Binding Agents Thiophene carboxylate core
Materials Science Conjugated Polymers Precursor to Thieno[3,2-b]thiophene
Materials Science Disperse Dyes 3-Hydroxythiophene-2-carboxylate framework

Table 2: Research Findings on Thiophene Derivatives

Research Area Finding Implication
Anti-inflammatory Ester groups on thiophene are important for COX/LOX inhibition. researchgate.netnih.gov The methyl ester of the title compound is a relevant feature for potential anti-inflammatory activity.
Conjugated Polymers Thieno[3,2-b]thiophene units enhance π-stacking and charge mobility. researchgate.netresearchgate.net The compound is a valuable precursor for high-performance electronic materials.

Intermediate in Multi-step Synthetic Sequences

This compound is a versatile heterocyclic building block, valued for its utility as a starting material in a variety of multi-step synthetic pathways. Its inherent reactivity, stemming from the hydroxyl group, the ester moiety, and the thiophene ring itself, allows for the strategic introduction of diverse functional groups and the construction of more complex molecular architectures. Researchers have leveraged this compound to access a range of substituted thiophenes, which are often key intermediates for biologically active molecules and functional materials. lookchem.com

Detailed research findings have demonstrated its role in the regioselective functionalization of the thiophene core. For instance, the compound serves as a precursor for the synthesis of 5-substituted derivatives through straightforward, multi-step procedures conducted at room temperature. researchgate.net One such sequence involves the indirect introduction of an azolyl group at the C-5 position of the thiophene ring. researchgate.net This method can be adapted to produce 4-chloro derivatives of these 5-azolyl compounds. researchgate.net Furthermore, the same general approach is used to introduce a 5-azido group, which can then be converted into 5-v-triazolyl derivatives, showcasing a modular approach to building molecular complexity. researchgate.net

The reactivity of the enol-keto system is also exploited in synthetic sequences. Straightforward halogenation of this compound yields methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates. These halogenated intermediates are themselves useful for further transformations. They readily react with alcohols, losing hydrogen chloride in the process, to form thiophene-2,4-diols. Subsequent O-alkylation and hydrolysis of these diols provide a high-yield route to 3,5-dialkoxythiophene-2-carboxylic acids, demonstrating a clear multi-step pathway to highly functionalized thiophene structures. researchgate.net

The following table summarizes key synthetic transformations where this compound acts as a crucial intermediate.

Table 1: Synthetic Sequences Utilizing this compound as an Intermediate

Starting Material Reaction Sequence Intermediate(s) Final Product Class
This compound Two-step indirect azolylation - Methyl 5-azolyl-3-hydroxythiophene-2-carboxylates
This compound Multi-step synthesis via azido-intermediate Methyl 5-azido-3-hydroxythiophene-2-carboxylate Methyl 5-v-triazolyl-3-hydroxythiophene-2-carboxylates
This compound Halogenation followed by azolylation 4-chloro-thiophene intermediate 4-chloro derivatives of 5-azolyl compounds

Table 2: Compound Names

Compound Name
3,5-Dialkoxythiophene-2-carboxylic acids
Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates
This compound
Methyl 5-azido-3-hydroxythiophene-2-carboxylate
Methyl 5-azolyl-3-hydroxythiophene-2-carboxylates
Methyl 5-v-triazolyl-3-hydroxythiophene-2-carboxylates

Future Perspectives in Methyl 3 Hydroxythiophene 2 Carboxylate Research

Exploration of New Synthetic Methodologies

The synthesis of Methyl 3-hydroxythiophene-2-carboxylate and its derivatives is a cornerstone of its utility. While several synthetic routes exist, such as the reaction of methyl 3-methoxyacrylate with methyl thioglycolate, future research will likely focus on developing more efficient, sustainable, and versatile methodologies. chemicalbook.com

Key areas for exploration include:

Green Chemistry Approaches: Future syntheses will likely prioritize the use of environmentally benign solvents, renewable starting materials, and catalysts that minimize waste and energy consumption. This aligns with the broader industry trend towards sustainable chemical manufacturing.

Catalyst Development: The exploration of novel catalysts, including metal-organic frameworks (MOFs) and covalent organic polymers (COPs), could lead to higher yields and selectivity under milder reaction conditions. researchgate.net The development of recyclable catalytic systems is a particularly important goal. researchgate.net

One-Pot Syntheses: Designing multi-component, one-pot reactions would streamline the synthesis of complex thiophene (B33073) derivatives from simple precursors. This approach improves efficiency by reducing the number of intermediate purification steps, saving time and resources.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters (temperature, pressure, and reaction time), leading to improved consistency, safety, and scalability of production.

A comparative table of potential synthetic strategies is outlined below.

MethodologyPotential AdvantagesResearch Focus
Catalytic Innovation Higher yields, improved selectivity, milder reaction conditions, catalyst recyclability.Development of novel organometallics, biocatalysts, or nanomaterial-based catalysts.
Green Solvents Reduced environmental impact, improved safety profile.Use of ionic liquids, supercritical fluids, or water-based solvent systems.
One-Pot Reactions Increased efficiency, reduced waste, lower operational costs.Designing cascade reactions that form multiple bonds in a single synthetic operation.
Continuous Flow Enhanced safety, scalability, process control, and product consistency.Optimization of reactor design and reaction conditions for continuous production.

Advanced Spectroscopic and Structural Investigations

A thorough understanding of a molecule's three-dimensional structure and electronic properties is fundamental to predicting its behavior and designing new applications. For this compound, advanced analytical techniques can provide unprecedented insight. While standard methods like NMR, IR, and mass spectrometry are routinely used to confirm the structure of its derivatives, future work will employ more sophisticated approaches. researchgate.netnih.gov

A related compound, Methyl-3-aminothiophene-2-carboxylate, has been studied using single-crystal X-ray diffraction, which revealed detailed information about its bond lengths, crystal packing, and intermolecular interactions like hydrogen bonding. mdpi.com Similar in-depth studies on this compound would be highly valuable.

Future investigations could include:

Single-Crystal X-ray Diffraction: This technique would provide the definitive solid-state structure, revealing precise bond angles, bond lengths, and the nature of intermolecular interactions, such as the hydrogen bonds involving the hydroxyl group. mdpi.com

Solid-State NMR (ssNMR): To complement X-ray diffraction, ssNMR can probe the local environment of atoms in the solid state, providing information on polymorphism and molecular dynamics.

Advanced Computational Analysis: Techniques like Hirshfeld surface analysis and reduced density gradient (RDG) analysis can be used to visualize and quantify intermolecular forces, which are crucial for understanding crystal packing and material properties. mdpi.com

TechniqueInformation GainedPotential Impact
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths/angles, crystal packing.Understanding structure-property relationships, rational design of crystalline materials.
Solid-State NMR Local atomic environments, polymorphism, molecular dynamics.Quality control for solid forms, understanding material stability.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular contacts.Predicting crystal morphology and physicochemical properties.

Deeper Mechanistic Understanding of Biological Interactions

Thiophene-containing compounds are recognized as privileged pharmacophores in medicinal chemistry due to their diverse biological activities, including antimicrobial and antioxidant properties. researchgate.netnih.gov Derivatives of 3-hydroxythiophene have shown potential as antibacterial and antioxidant agents. nih.gov However, the precise mechanisms by which this compound and its analogs interact with biological targets are not fully understood.

Future research will focus on elucidating these mechanisms at a molecular level:

Target Identification: Identifying the specific enzymes or receptors that thiophene derivatives interact with is a primary goal. The sulfur atom of the thiophene ring is known to interact favorably with enzymes and can form coordination complexes with metal ions, potentially disrupting metal-dependent enzymes essential for microbial growth. researchgate.net

Binding Site Characterization: Once a target is identified, techniques like X-ray co-crystallography and site-directed mutagenesis can be used to map the specific amino acid residues involved in the binding interaction. Molecular docking studies have already predicted that derivatives can form hydrogen bonds and π-H interactions within protein binding pockets. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the thiophene scaffold affect biological activity will provide a detailed SAR map. This knowledge is crucial for designing more potent and selective therapeutic agents.

Computational Design of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. By modeling molecules and their interactions in silico, researchers can predict properties and prioritize synthetic targets, saving significant time and resources. This approach has been successfully applied to design novel thiophene derivatives. researchgate.netresearchgate.net

Future computational efforts for this compound will likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as frontier molecular orbitals (FMO) and electrostatic potential (ESP), to understand reactivity and intermolecular interactions. nih.govmdpi.com

Virtual Screening and Molecular Docking: Large virtual libraries of novel derivatives can be screened against biological targets to identify promising candidates with high binding affinity. researchgate.netnih.gov

ADMET Prediction: In silico tools will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

Computational MethodApplicationObjective
Density Functional Theory (DFT) Calculate electronic structure, reactivity descriptors.Predict chemical reactivity and guide the design of new materials.
Molecular Docking Simulate binding of a ligand to a biological target.Predict binding affinity and mode of action for potential drug candidates.
ADMET Screening Predict pharmacokinetic and toxicity profiles.Prioritize compounds with higher chances of success in clinical development.

Unexplored Applications in Emerging Technologies

The unique electronic and structural features of the thiophene ring make it a valuable component in materials science. Thiophene-based systems are already used in organic electronics. While the direct application of this compound in these areas is not yet established, its functional groups (hydroxyl and methyl ester) provide handles for polymerization and modification, opening up numerous possibilities.

Potential future applications in emerging technologies include:

Organic Electronics: As a functionalized thiophene monomer, it could be used to synthesize novel conductive polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The hydroxyl and carboxylate groups could be used to fine-tune the electronic properties and solubility of the resulting polymers.

Sensors: Thiophene polymers can be designed to change their optical or electronic properties upon binding to specific analytes. Derivatives of this compound could be developed as the active material in chemical sensors or biosensors.

Smart Materials: The compound could serve as a building block for creating "smart" polymers that respond to external stimuli such as light, pH, or temperature, leading to applications in areas like drug delivery and self-healing materials. Thiophene-fused systems are already being explored for applications in material science. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-hydroxythiophene-2-carboxylate, and what experimental conditions are critical for reproducibility?

  • Answer : Two primary methods are documented:

Condensation reaction : Reacting E-3-methyl methoxyacrylate with a suitable precursor under alkaline conditions. This method emphasizes the use of cost-effective reagents and controlled pH to achieve yields >65% .

Intermediate synthesis : As described in the production of Tenoxicam intermediates, the reaction involves cyclization steps with precise temperature control (reflux conditions) and purification via recrystallization .
Key considerations: Monitor reaction pH, use anhydrous solvents, and confirm purity via HPLC/NMR .

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify structural integrity, with distinct peaks for the hydroxyl (δ ~10 ppm) and ester carbonyl (δ ~165 ppm) groups .
  • HPLC : Purity assessment (>95%) using reverse-phase chromatography with methanol-water gradients .
  • Melting point : Reported as 42–43°C, serving as a preliminary purity check .

Q. How is the compound purified to achieve research-grade quality?

  • Answer : Post-synthesis purification involves:

  • Recrystallization : Solvent selection (e.g., methanol/water mixtures) to remove unreacted precursors .
  • Reverse-phase HPLC : For isolating high-purity fractions, especially when synthesizing derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

  • Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Multi-technique validation : Cross-reference NMR, IR (C=O stretch ~1700 cm1^{-1}), and mass spectrometry .
  • Computational modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .
  • Variable-temperature NMR : To detect dynamic equilibria in solution .

Q. What role does this compound play in crystallographic studies of heterocyclic systems?

  • Answer : The compound’s rigid thiophene ring facilitates structural analysis:

  • SHELX refinement : Employed for small-molecule crystallography to resolve puckering parameters (amplitude qq, phase ϕ\phi) .
  • ORTEP-3 visualization : Generates 3D models to analyze substituent effects on ring planarity .

Q. How can synthetic methods be optimized to improve yield and scalability for research applications?

  • Answer : Key optimizations include:

  • Catalyst screening : Use DMAP/DCC to accelerate esterification and reduce side reactions .
  • Flow chemistry : Continuous reactors enhance reproducibility for large-scale synthesis .
  • In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. What are the emerging applications of this compound in drug discovery?

  • Answer : The compound serves as a precursor for bioactive molecules:

  • Anticancer agents : Derivatives like MPTC inhibit kinase activity in tumor models .
  • Anti-inflammatory intermediates : Used in Tenoxicam synthesis, targeting cyclooxygenase pathways .
    Methodological note: Structure-activity relationship (SAR) studies require systematic substitution at the 3-hydroxy position .

Q. What computational approaches are used to predict the reactivity of this compound in novel reactions?

  • Answer :

  • Molecular docking : Screens potential biological targets (e.g., NEK2 kinase) by simulating ligand-protein interactions .
  • DFT calculations : Models electrophilic substitution patterns on the thiophene ring, guiding synthetic routes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxythiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxythiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.